Toluene, trifluoro-

Description

Significance of Fluorinated Organic Compounds in Chemical Sciences

Fluorinated organic compounds have become increasingly significant across various domains of chemical science alfa-chemistry.comlew.ro. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties lew.rotcichemicals.com. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability often observed in these compounds lew.rowikipedia.orgresearchgate.net. Fluorine's high electronegativity and small atomic radius, similar to that of hydrogen, allow for isosteric replacement, subtly modifying molecular properties without causing significant steric distortion alfa-chemistry.comlew.rotcichemicals.com. This ability to fine-tune molecular characteristics makes fluorinated compounds invaluable in areas ranging from pharmaceuticals and agrochemicals to materials science alfa-chemistry.comwikipedia.orgontosight.ai.

Positioning of Toluene (B28343), trifluoro- within Contemporary Organic Chemistry

Toluene, trifluoro- is positioned as a versatile and increasingly utilized compound in modern organic chemistry. It serves both as a specialty solvent and a key synthetic intermediate wikipedia.orgchemimpex.com. Its properties make it a useful alternative to other organic solvents, such as dichloromethane (B109758), particularly when a higher boiling point is required wikipedia.orgthermofisher.krmdpi.com. BTF is relatively inert and compatible with a broad spectrum of chemical transformations, including ionic, transition-metal catalyzed, and thermal reactions researchgate.net. It has shown particular utility in radical reactions, sometimes serving as a replacement for benzene (B151609) researchgate.net. Furthermore, its ability to dissolve both standard organic molecules and highly fluorinated molecules makes it a crucial component in fluorous synthesis researchgate.net.

Overview of Key Research Domains Pertaining to Toluene, trifluoro-

Research involving Toluene, trifluoro- spans several key domains within chemistry. It is widely studied for its applications as a solvent in organic synthesis chemimpex.com. Its use as an environmentally advantageous medium for various reactions, such as olefin metathesis processes, is an active area of research mdpi.com. Toluene, trifluoro- also serves as a vital intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals wikipedia.orgchemimpex.comontosight.ai. Researchers utilize it in the development of new materials and in fundamental studies of reaction mechanisms chemimpex.com. The synthesis of trifluoromethyl-substituted compounds, often using BTF as a building block, is also a significant research focus, particularly in the context of developing new pharmaceuticals and functional materials ontosight.aifrontiersin.org.

Unique Chemical Attributes Conferred by the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is a highly electronegative and hydrophobic functional group that imparts unique chemical attributes to molecules fiveable.me. In Toluene, trifluoro-, the presence of this group significantly influences the properties of the aromatic ring nih.gov. The strong electron-withdrawing nature of the trifluoromethyl group, primarily through inductive effects, can increase the acidity or electrophilicity of adjacent functional groups and enhance electrophilic character at cationic sites nih.govwikipedia.org. This can lead to increased charge delocalization and influence the reactivity and selectivity of reactions nih.gov. The trifluoromethyl group also enhances the lipophilicity (fat-solubility) of a compound, which can be beneficial in various applications, including medicinal chemistry researchgate.netfiveable.meontosight.ai. Additionally, the strong carbon-fluorine bonds contribute to increased metabolic stability by making the molecule less susceptible to enzymatic degradation lew.rofiveable.meontosight.ai. The trifluoromethyl group's size and electronegativity can also affect the three-dimensional structure and binding interactions of molecules fiveable.me.

Structure

3D Structure

Properties

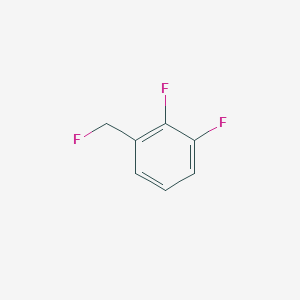

Molecular Formula |

C7H5F3 |

|---|---|

Molecular Weight |

146.11 g/mol |

IUPAC Name |

1,2-difluoro-3-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H5F3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |

InChI Key |

QCUDEATVOVLIKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CF |

Origin of Product |

United States |

Historical Context and Evolution of Research on Toluene, Trifluoro

Early Discoveries and Initial Synthetic Efforts

The journey into the world of organofluorine chemistry was pioneered by the Belgian chemist Frédéric Swarts. encyclopedia.comacs.orgkiddle.co In 1892, Swarts developed a groundbreaking method for the introduction of fluorine into organic molecules, a process now famously known as the Swarts reaction. wikipedia.orgiitk.ac.in This reaction was instrumental in the first successful synthesis of Toluene (B28343), trifluoro-.

The early synthetic approach involved the reaction of benzotrichloride (B165768) with antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) to facilitate the halogen exchange. wikipedia.orgnih.gov This method, while effective, required harsh conditions and the use of toxic and corrosive reagents.

A significant advancement in the synthesis of Toluene, trifluoro- occurred in the 1930s when industrial chemists began to replace antimony trifluoride with anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgnih.gov This shift was driven by the need for a more economical and scalable process for industrial production. The reaction of benzotrichloride with HF, typically carried out in a pressurized reactor, remains a primary method for the large-scale synthesis of Toluene, trifluoro- today. wikipedia.orggoogle.com

Milestones in the Chemical Characterization and Elucidation of Reactivity

Once Toluene, trifluoro- became more accessible, researchers began to systematically investigate its chemical properties and reactivity. A key feature of the trifluoromethyl (-CF₃) group is its strong electron-withdrawing nature, which significantly influences the reactivity of the aromatic ring. youtube.comnih.govresearchgate.net

Electrophilic Aromatic Substitution: Early studies on the nitration, halogenation, and sulfonation of Toluene, trifluoro- revealed that the -CF₃ group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. youtube.comresearchgate.netgoogle.comstudy.com This is due to the inductive effect of the highly electronegative fluorine atoms, which withdraws electron density from the benzene (B151609) ring, making it less susceptible to attack by electrophiles. youtube.comresearchgate.net The meta-directing effect can be explained by the destabilization of the ortho and para arenium ion intermediates through resonance. youtube.comstudy.com

Nucleophilic Aromatic Substitution: While the electron-withdrawing nature of the -CF₃ group deactivates the ring towards electrophilic attack, it activates it for nucleophilic aromatic substitution, particularly when other electron-withdrawing groups are present on the ring. researchgate.net This property has been exploited in the synthesis of various substituted benzotrifluoride (B45747) derivatives.

Reactivity of the Trifluoromethyl Group: The C-F bonds in the trifluoromethyl group are exceptionally strong, making the group generally stable under many reaction conditions. nih.gov However, under certain conditions, such as in the presence of superacids or strong Lewis acids, the C-F bonds can be cleaved. nih.gov More recent research has also explored the photochemical reactivity of Toluene, trifluoro-, demonstrating that the C-F bonds can undergo photohydrolysis in aqueous environments, a process influenced by other substituents on the aromatic ring. acs.org

Emergence of Toluene, trifluoro- as a Versatile Synthetic Building Block

The unique electronic properties imparted by the trifluoromethyl group have made Toluene, trifluoro- and its derivatives highly valuable in various industrial applications. The incorporation of a -CF₃ group into organic molecules can significantly alter their physical, chemical, and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.orgrsc.org

In Pharmaceuticals: A significant portion of modern pharmaceuticals contains the trifluoromethyl group, and Toluene, trifluoro- often serves as a key starting material. wikipedia.orgmarket.usmit.edu Its derivatives are precursors to a wide range of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), antidepressants, and anticancer agents. wikipedia.orgmit.edu

In Agrochemicals: The agrochemical industry heavily relies on Toluene, trifluoro- for the synthesis of herbicides, insecticides, and fungicides. wikipedia.orgmarket.usgoogle.comresearchgate.net The trifluoromethyl group in these compounds often enhances their efficacy and metabolic stability in the environment. market.us For example, 3-aminobenzotrifluoride, derived from Toluene, trifluoro-, is a precursor to the widely used herbicide fluometuron. wikipedia.org

As a Specialty Solvent: Beyond its role as a synthetic intermediate, Toluene, trifluoro- has gained recognition as a useful solvent in organic synthesis. researchgate.netkowachemical.comacs.org Its unique properties, such as high thermal stability and a polarity intermediate between dichloromethane (B109758) and toluene, make it a suitable medium for a variety of chemical reactions. researchgate.netkowachemical.com

Paradigmatic Shifts in Research Focus and Methodological Development

The evolution of research on Toluene, trifluoro- has been marked by significant shifts in focus and the development of more sophisticated synthetic methodologies. The initial reliance on the harsh conditions of the Swarts reaction has given way to the development of milder and more selective methods for introducing the trifluoromethyl group.

A major paradigm shift has been the development of transition metal-catalyzed trifluoromethylation reactions. rsc.org These methods often utilize milder trifluoromethylating agents and exhibit greater functional group tolerance. For instance, the coupling of aryl halides with trifluoromethyl iodide in the presence of a copper catalyst provides a more versatile route to Toluene, trifluoro- and its derivatives on a laboratory scale. wikipedia.org

In recent years, the field has witnessed the development of a diverse array of trifluoromethylating reagents, each with its own unique reactivity profile. These include nucleophilic, electrophilic, and radical trifluoromethylating agents. researchgate.net Reagents such as trifluoromethyltrimethylsilane (TMSCF₃) and sodium trifluoroacetate (B77799) have become indispensable tools for the modern organic chemist. wikipedia.org

Furthermore, contemporary research is exploring novel ways to functionalize the C-F bonds of Toluene, trifluoro- itself. Recent breakthroughs in photoredox catalysis have enabled the selective C-F bond functionalization of unactivated trifluoromethylarenes, opening up new avenues for the synthesis of complex fluorinated molecules. nih.gov

Contemporary Methodologies for the Chemical Synthesis of Toluene, Trifluoro

Classical Synthetic Routes and their Underlying Mechanistic Principles

Halogen exchange (Halex) reactions represent one of the most fundamental and industrially significant methods for the synthesis of trifluoro-toluene. This approach involves the substitution of chlorine or bromine atoms with fluorine.

The primary industrial-scale production of trifluoro-toluene is achieved by reacting benzotrichloride (B165768) with anhydrous hydrogen fluoride (B91410) (HF) in a pressurized reactor. This gas-phase reaction is typically conducted at elevated temperatures and can be catalyzed by species like aluminum fluoride. The underlying principle is a series of nucleophilic substitution reactions where the fluoride ion from HF displaces the chloride ions on the trichloromethyl group. The high stability of the resulting C-F bonds drives the reaction to completion.

Another classical method is the Swarts reaction , first described in 1892, which utilizes a metal fluoride, commonly antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅). organic-chemistry.orgwikipedia.org In the context of trifluoro-toluene synthesis, benzotrichloride is heated with SbF₃. The reaction proceeds via a nucleophilic substitution mechanism where fluoride from the metal salt replaces the chlorine atoms. organic-chemistry.orgwikipedia.org The presence of SbCl₅ enhances the fluorinating power of SbF₃ by forming an active species, antimony trifluorodichloride (SbF₃Cl₂). organic-chemistry.org While effective, the use of heavy metals like antimony presents environmental and disposal challenges.

The general mechanism for these halogen exchange reactions involves the attack of a fluoride source on the carbon atom of the C-Cl bond. In the case of benzotrichloride, the strong electron-withdrawing effect of the phenyl group and the existing chlorine atoms makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack.

| Method | Fluorinating Agent | Typical Substrate | Key Features |

|---|---|---|---|

| Industrial Process | Hydrogen Fluoride (HF) | Benzotrichloride | High-temperature, high-pressure, gas-phase reaction; suitable for large-scale production. |

| Swarts Reaction | Antimony Trifluoride (SbF₃) / SbCl₅ | Benzotrichloride | Utilizes a heavy metal fluoride; historically significant; good yields. organic-chemistry.org |

The direct introduction of a trifluoromethyl (CF₃) group onto an aromatic ring presented a significant challenge for early chemists. A historical breakthrough came with the development of specialized electrophilic trifluoromethylating reagents. These reagents act as a source of an electrophilic "CF₃⁺" synthon, which can then react with nucleophilic aromatic substrates.

In 1984, Yagupolskii and co-workers developed the first such reagents, which were diaryl(trifluoromethyl)sulfonium salts. wikipedia.org These compounds could transfer a CF₃ group to soft nucleophiles. Following this pioneering work, other powerful electrophilic reagents were developed, most notably the Umemoto reagents and Togni reagents .

Umemoto reagents are S-(trifluoromethyl)dibenzothiophenium salts, which are shelf-stable, crystalline solids. They are highly effective for the trifluoromethylation of a wide range of nucleophiles, including electron-rich arenes, under relatively mild conditions. Togni reagents are hypervalent iodine compounds that also serve as electrophilic CF₃ sources and have gained widespread use due to their stability and reactivity. beilstein-journals.org

From a historical perspective, these reagents were revolutionary as they provided a pathway for direct trifluoromethylation under conditions far milder than the harsh methods required for halogen exchange. They demonstrated the feasibility of C-CF₃ bond formation via an electrophilic mechanism, paving the way for the development of the advanced catalytic methods discussed in the next section. However, the stoichiometric use of these often complex and expensive reagents is a significant drawback for large-scale synthesis.

Advanced Catalytic Approaches to Carbon-Fluorine Bond Formation

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to introduce the trifluoromethyl group, offering advantages in efficiency, selectivity, and atom economy over classical stoichiometric approaches.

Transition metal catalysis has become a cornerstone of modern organic synthesis, and its application to trifluoromethylation has led to powerful new methodologies. Palladium and copper are the most extensively studied metals for this purpose, facilitating the cross-coupling of aromatic precursors with a CF₃ source.

Palladium catalysis has provided a versatile platform for the trifluoromethylation of aryl halides (Ar-X, where X = Cl, Br, I) and other aryl precursors. nih.govbeilstein-journals.org The general mechanism is believed to follow a classical Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: A Pd(0) complex reacts with an aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate.

Transmetalation or Fluoride-Induced Activation: A trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent), is activated, often by a fluoride source like KF, to generate a reactive "[Pd]-CF₃" species. nih.gov This step involves the transfer of the CF₃ group to the palladium center, displacing the halide.

Reductive Elimination: The Ar-Pd(II)-CF₃ complex undergoes reductive elimination to form the desired trifluoro-toluene product (Ar-CF₃) and regenerate the Pd(0) catalyst. nih.gov

A significant advantage of palladium-catalyzed methods is their broad substrate scope and high functional group tolerance. nih.govmit.edu Research has focused on developing specialized phosphine (B1218219) ligands that promote the crucial, and often challenging, reductive elimination step. These methods allow for the trifluoromethylation of complex molecules in the later stages of a synthetic sequence. nih.gov While initially limited to more reactive aryl iodides and bromides, recent advancements have enabled the use of more abundant and less expensive aryl chlorides. nih.gov

| Component | Example(s) | Function |

|---|---|---|

| Palladium Source | Pd(dba)₂, [(allyl)PdCl]₂ | Catalyst precursor |

| Aryl Substrate | Aryl chlorides, bromides, iodides, triflates | Aromatic precursor |

| CF₃ Source | TMSCF₃ (Ruppert-Prakash reagent) | Source of the trifluoromethyl group |

| Ligand | Biaryl phosphine ligands (e.g., tBuXPhos) | Stabilizes the catalyst and facilitates key reaction steps. nih.gov |

| Activator | KF, CsF, RbF | Activates the silyl-CF₃ reagent. nih.gov |

Copper-catalyzed reactions represent one of the earliest and most practical approaches to trifluoromethylation. The so-called Ullmann-type reaction has been adapted for this purpose. An early example is the McLoughlin-Thrower reaction, where an aryl iodide reacts with trifluoroiodomethane (CF₃I) in the presence of copper powder at high temperatures. wikipedia.org

Modern copper-catalyzed methodologies have significantly improved upon these early precedents, allowing for milder reaction conditions and a broader range of substrates. These reactions typically involve the coupling of aryl halides (predominantly iodides) or arylboronic acids with a nucleophilic CF₃ source. beilstein-journals.orgorganic-chemistry.org

The proposed mechanism often involves the formation of a "Cu-CF₃" species. organic-chemistry.org This key intermediate can be generated from various sources, including TMSCF₃ with a fluoride activator or from sodium trifluoroacetate (B77799) (CF₃CO₂Na) via decarboxylation. beilstein-journals.orgnih.gov The "Cu-CF₃" reagent then reacts with an aryl halide, likely through an oxidative addition/reductive elimination pathway, although the precise mechanism can vary and is the subject of ongoing research. The use of diamine ligands, such as 1,10-phenanthroline, has been shown to accelerate the reaction. nih.gov

Copper-catalyzed methods are often more cost-effective than their palladium counterparts. They have proven particularly effective for the trifluoromethylation of aryl and heteroaryl iodides and have been extended to arylboronic acids, offering a complementary approach to palladium-based systems. beilstein-journals.orgorganic-chemistry.org

Transition Metal-Catalyzed Trifluoromethylation

Iron, Nickel, and Other Metal Catalysis Systems

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-fluorine and carbon-trifluoromethyl bonds. Iron and nickel, being more abundant and economical than precious metals, have garnered significant attention.

Iron-Catalyzed Trifluoromethylation: Iron-catalyzed reactions have emerged as a promising avenue for producing trifluoromethylated compounds. rsc.org These reactions often proceed via radical pathways, offering a distinct reactivity profile. For instance, photocatalytic systems using iron catalysts can activate otherwise inert polyhalogenated carboxylic acid salts to generate polyhalogenated alkyl radicals. nih.gov One notable method involves an iron-catalyzed ligand-to-metal charge transfer (LMCT) process. By coupling commercial Fe(acac)₃ with trifluoroacetic anhydride (B1165640) (TFAA) and a radical fluorinating agent under blue LED irradiation, fluoro-trifluoromethylation reactions can be achieved with good yields and high regioselectivity. nih.gov

Nickel-Catalyzed Couplings: Nickel catalysis has proven versatile in forming C(sp³)–CF₃ bonds. Nickel-catalyzed asymmetric reductive cross-coupling reactions, for example, enable the enantioselective introduction of the trifluoromethyl group into organic molecules. nih.gov These methods are valued for their mild reaction conditions and high tolerance for various functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.gov Furthermore, nickel catalysts are effective in the reductive coupling of monofluoroalkyl triflates with alkyl carboxylic acids and in the defluorinative coupling of aldehydes with trifluoromethyl alkenes, showcasing the breadth of nickel's utility in organofluorine chemistry. nih.govbohrium.com

Below is a table summarizing selected metal-catalyzed trifluoromethylation reactions.

Table 1: Examples of Metal-Catalyzed Trifluoromethylation Reactions| Catalyst/System | Substrate Type | CF3 Source | Key Features |

|---|---|---|---|

| Fe(acac)₃ / Photocatalysis | Alkenes | Trifluoroacetic anhydride (TFAA) | Utilizes Ligand-to-Metal Charge Transfer (LMCT); good yields and regioselectivity. nih.gov |

| Nickel / Chiral Ligand | Aryl Iodides | Trifluoromethylating agents | Asymmetric reductive cross-coupling; mild conditions and excellent functional group tolerance. nih.gov |

| Copper(I) Chloride (CuCl) | Unactivated Olefins | Togni Reagent | Catalytic allylic trifluoromethylation; mild conditions. nih.gov |

Organocatalytic Strategies for Selective Fluorination

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has introduced powerful strategies for the asymmetric synthesis of fluorinated compounds. nih.gov These methods avoid the use of metals, which can be advantageous in terms of cost, toxicity, and product purity.

A primary strategy in organocatalytic fluorination involves the use of chiral secondary amine catalysts, such as those derived from proline. nih.gov These catalysts react with carbonyl compounds, like aldehydes, to form transient chiral enamine intermediates. The enamine, being nucleophilic, can then react diastereoselectively with an electrophilic fluorinating reagent. This approach allows for the highly enantioselective α-fluorination of aldehydes. nih.gov

Similarly, the enantioselective α-trifluoromethylation of aldehydes has been achieved by combining enamine catalysis with hypervalent iodine-based trifluoromethylating reagents (Togni reagents). nih.govnih.gov The chiral imidazolidinone catalyst guides the approach of the electrophilic CF₃ source to the enamine, resulting in high levels of enantiocontrol. nih.gov

Table 2: Key Features of Organocatalytic Fluorination

| Catalysis Type | Catalyst Example | Substrate | Reagent | Outcome |

|---|---|---|---|---|

| Enamine Catalysis | Proline Derivatives | Aldehydes | Electrophilic Fluorinating Reagents (e.g., Selectfluor®) | Enantioselective α-fluorination. nih.gov |

| Enamine Catalysis | Chiral Imidazolidinone | Aldehydes | Electrophilic Trifluoromethylating Reagents (e.g., Togni Reagent) | Enantioselective α-trifluoromethylation. nih.gov |

Photoredox Catalysis in Trifluoromethylation Reactions

Photoredox catalysis has revolutionized the generation of radicals under mild conditions, using visible light as a clean energy source. nih.gov This technology is particularly well-suited for trifluoromethylation reactions, as it provides an efficient means of generating the highly reactive trifluoromethyl radical (•CF₃). researchgate.net

The general mechanism involves a photocatalyst, often a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation by visible light. nih.govnih.gov This excited-state catalyst can then engage with a suitable trifluoromethyl source, such as triflyl chloride or Togni reagents, through a single-electron transfer (SET) event. This process generates the •CF₃ radical, which can then add to arenes like toluene (B28343). nih.gov A key advantage of this method is its ability to functionalize unactivated C-H bonds directly, obviating the need for pre-functionalized starting materials. nih.gov The reactions typically proceed at room temperature using simple light sources like household light bulbs, highlighting the practicality of the approach. nih.govnih.gov

Organic dyes have also been employed as metal-free photoredox catalysts. For example, 9-(4-Halo-2,6-xylyl)-10-methylacridinium ion can catalyze the trifluoromethylation of toluene derivatives under visible light irradiation using S-(trifluoromethyl)dibenzothiophenium (CF₃DBT⁺) as the trifluoromethyl source. acs.org

Table 3: Photoredox-Catalyzed Trifluoromethylation of Arenes

| Photocatalyst | CF3 Source | Substrate | Conditions | Key Advantage |

|---|---|---|---|---|

| Ru(phen)₃Cl₂ | Triflyl Chloride (TfCl) | Arenes, Heteroarenes | Visible light (household bulb), room temperature | Direct C-H functionalization without pre-activation. nih.gov |

| Ir(ppy)₂(dtb-bpy)⁺ | Trifluoromethyl Iodide | Aldehydes (via enamine) | Visible light, -20 °C | Merges photoredox and organocatalysis for enantioselective α-trifluoromethylation. nih.gov |

| Acr⁺–XylCl (Organic Dye) | CF₃DBT⁺ | Toluene Derivatives | Visible light (> 420 nm), deaerated MeCN | Metal-free photocatalysis. acs.org |

Electrocatalytic and Sono-Chemical Approaches

Electrocatalytic Methods: Electrosynthesis offers a reagent-free method for driving redox reactions. Recently, an innovative electrophotochemical approach has been developed for the trifluoromethylation of (hetero)arenes using trifluoroacetic acid (TFA) as an inexpensive and abundant CF₃ source. nih.gov This method is notable as it is performed without any added catalyst or chemical oxidant. The key to this strategy is the selective oxidation of TFA at the anode, which generates trifluoromethyl radicals via oxidative decarboxylation. nih.gov The integration of light irradiation was found to significantly improve the chemoselectivity of the process, opening a sustainable route to trifluoromethylated compounds. nih.gov

Sono-Chemical Approaches: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The process works through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net The collapse of these bubbles creates transient micro-environments with extremely high temperatures and pressures, acting as "microreactors." researchgate.net In homogeneous systems, volatile molecules can enter these bubbles and undergo bond cleavage, generating highly reactive species. This principle can be applied to generate radicals for fluorination reactions from appropriate precursors. While direct sonochemical synthesis of trifluorotoluene is not widely documented, the high-energy conditions created by ultrasound offer a potential pathway for activating fluorinating agents or C-H bonds, aligning with the broader goals of discovering novel synthetic methodologies. researchgate.net

Sustainable and Green Chemistry Perspectives in Toluene, trifluoro- Synthesis

The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency, are increasingly influencing the synthesis of trifluorotoluene and other fluorinated compounds. jddhs.comsemanticscholar.org

A significant aspect of its green profile is the use of trifluorotoluene itself as an environmentally benign solvent. researchgate.netugent.beugent.be It is considered a favorable alternative to more hazardous solvents like dichloromethane (B109758) and benzene (B151609). researchgate.netwikipedia.orgacs.org Trifluorotoluene is relatively inert, has low toxicity, and possesses physical properties (e.g., boiling point, polarity) that make it suitable for a wide range of reactions, including transition-metal catalyzed and radical transformations. ugent.beresearchgate.net

Atom-Economic Synthetic Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how much of the reactants' mass is incorporated into the final product. Syntheses that proceed via C-H activation are inherently more atom-economical because they avoid the use of pre-functionalized substrates, thereby eliminating the waste associated with installing and removing activating groups. nih.gov The direct trifluoromethylation of toluene via photoredox catalysis is a prime example of this principle. nih.gov

Another approach is the development of addition reactions that incorporate all atoms of the reactants into the product. A facile and efficient one-step synthesis of 3,3,3-trifluoropropanal (B1220928) dialkyl acetals from 3,3,3-trifluoropropene (B1201522) (TFP) using a recyclable Pd/C catalyst exemplifies an atom-economical strategy for preparing CF₃-containing compounds. rsc.org Such strategies minimize waste at the source, representing an ideal approach in green synthesis.

Development of Environmentally Benign Fluorination Reagents

The development of safer and more manageable fluorinating reagents is crucial for advancing green chemistry in this field. Traditional reagents like elemental fluorine (F₂) and anhydrous hydrogen fluoride (HF) are highly toxic and corrosive, requiring specialized handling procedures.

Modern research has focused on creating solid, crystalline reagents that are more stable and less hazardous. An example is 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), a crystalline solid with high thermal stability and less fuming character compared to reagents like DAST. Another recently developed reagent is N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), which is bench-stable, fluorine-economical, and highly reactive for the deoxyfluorination of alcohols at room temperature. sioc.ac.cn

Furthermore, using inexpensive, low-toxicity feedstocks as the fluorine source is a key goal. The electrophotochemical use of trifluoroacetic acid (TFA) as a CF₃ source is a significant step in this direction, as it replaces more expensive and specialized trifluoromethylating agents with a bulk chemical. nih.gov These innovations reduce the risks associated with synthesis and align with the green chemistry goal of using inherently safer substances.

Flow Chemistry Applications for Continuous Synthesis

The industrial production of Toluene, trifluoro-, also known as benzotrifluoride (B45747), has been effectively translated from batch processing to continuous flow methodologies to enhance efficiency, safety, and scalability. The primary route for large-scale synthesis involves the reaction of benzotrichloride with hydrogen fluoride, a process well-suited to the controlled environment of a continuous flow reactor. wikipedia.orgresearchgate.netnih.gov

The conversion of benzotrichloride to Toluene, trifluoro- is typically performed as a continuous gas-phase reaction. epo.orggoogle.com In this process, a gaseous mixture of benzotrichloride and an excess of hydrogen fluoride is continuously fed into a heated tubular reactor. google.comgoogleapis.com These reactors are often packed with a solid catalyst to facilitate the fluorine-for-chlorine exchange.

One established method utilizes a catalyst system where activated alumina (B75360) is converted into aluminum fluoride (a mixture of β-AlF₃ and γ-AlF₃) by pre-treatment with hydrogen fluoride. epo.org The gaseous reactants are then passed through this heated, packed-bed reactor. The reaction is highly efficient, achieving high yields of the desired Toluene, trifluoro- product. google.com The process benefits from the precise control over reaction parameters that flow chemistry allows, including temperature, pressure, and residence time. For instance, maintaining a reaction temperature of approximately 310°C at atmospheric pressure has been shown to be effective. epo.orggoogleapis.com

The advantages of employing a continuous flow system for this synthesis are significant. The use of highly corrosive and toxic reagents like hydrogen fluoride is managed more safely within an enclosed and automated flow system. google.com Furthermore, the superior heat and mass transfer characteristics of flow reactors, particularly packed-bed tubular reactors, prevent the formation of localized hot spots and ensure consistent product quality. google.com This methodology allows for the steady production of Toluene, trifluoro-, with the product continuously exiting the reactor, where it is then condensed and purified. epo.orggoogleapis.com The by-product, hydrogen chloride, is simultaneously removed in the gas phase. epo.org Research has also demonstrated that the catalyst's activity can be maintained and even regenerated over long operational periods, sometimes with the introduction of chlorine gas, making it a robust process for industrial manufacturing. google.com

Another continuous process variation involves reacting benzotrichloride with hydrogen fluoride in the liquid phase but under high pressure within a flow pipe or series of stirred vessels. google.com This approach also achieves high conversion rates by ensuring intensive mixing of the reactants. google.com

Below is a data table summarizing typical conditions for the gas-phase continuous synthesis of Toluene, trifluoro-.

| Parameter | Value | Source(s) |

| Reactants | Benzotrichloride, Hydrogen Fluoride | epo.orggoogle.com |

| Catalyst | Aluminum Fluoride (from Activated Alumina) | epo.orggoogle.com |

| Reactor Type | "Hastelloy C" Tubular Reactor (Packed-Bed) | epo.orggoogleapis.com |

| Temperature | 310 °C | epo.orggoogleapis.com |

| Pressure | Atmospheric Pressure | epo.orggoogleapis.com |

| Reactant Ratio | Hydrogen Fluoride : Benzotrichloride (4:1 molar ratio) | epo.orggoogleapis.com |

| Flow Rate | Benzotrichloride: 1 g/min | epo.orggoogleapis.com |

| Reported Yield | 95% - 97% | google.com |

In addition to these established industrial methods, contemporary research explores photocatalytic trifluoromethylation of arenes in continuous flow systems. d-nb.infonih.gov These modern approaches typically utilize a photocatalyst, a light source (e.g., blue LEDs), and a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), to generate trifluoromethyl radicals. d-nb.info While these methods have been successfully applied to a variety of functionalized arenes and heteroarenes within microreactors, their specific application for the direct synthesis of Toluene, trifluoro- from benzene is a subject of ongoing research. d-nb.infonih.gov

Mechanistic Investigations and Reactivity of the Trifluoromethyl Group in Toluene, Trifluoro

Electronic and Steric Influence of the -CF3 Group on Aromatic Reactivity

The trifluoromethyl (-CF3) group is a powerful modulator of aromatic reactivity due to its distinct electronic and steric properties. As one of the most potent electron-withdrawing groups in organic chemistry, it significantly influences the electron density of the benzene (B151609) ring to which it is attached. nih.gov This influence is primarily driven by the high electronegativity of the three fluorine atoms, leading to a strong inductive effect (-I effect) that pulls electron density away from the ring through the sigma bond framework. nih.govyoutube.com Unlike groups with lone pairs, the -CF3 group does not participate in resonance donation (+R effect); its impact is almost entirely deactivating. youtube.com This deactivation makes the aromatic ring less susceptible to attack by electrophiles but more susceptible to attack by nucleophiles.

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). youtube.com The reaction rate for electrophilic attack on trifluorotoluene is significantly slower than that of benzene or toluene (B28343). This deactivation stems from the reduced electron density of the ring, making it a less effective nucleophile to attack incoming electrophiles. youtube.com

Furthermore, the -CF3 group acts as a meta-director for incoming electrophiles. youtube.com During an SEAr reaction, a positively charged intermediate, known as an arenium ion or Wheland intermediate, is formed. wikipedia.org When the electrophile attacks the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly bonded to the -CF3 group. This arrangement is highly destabilized due to the powerful inductive pull of the adjacent electron-withdrawing group. In contrast, when the electrophile attacks the meta position, the positive charge is never located on the carbon bearing the -CF3 group, resulting in a more stable intermediate compared to ortho or para attack. youtube.com Consequently, the transition state leading to the meta product has a lower activation energy.

A classic example is the nitration of trifluorotoluene, which proceeds with a mixture of nitric and sulfuric acid to generate the nitronium ion (NO2+) electrophile. The reaction overwhelmingly yields the meta-substituted product. youtube.com

Table 1: Product Distribution in the Nitration of Toluene, trifluoro-

| Isomer | Percentage |

| ortho-Nitrobenzotrifluoride | ~6% |

| meta-Nitrobenzotrifluoride | ~91% |

| para-Nitrobenzotrifluoride | ~3% |

Note: Data are representative and can vary slightly with reaction conditions.

While the -CF3 group deactivates the ring for electrophilic attack, it strongly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction requires a good leaving group (like a halide) on the ring and proceeds via an addition-elimination mechanism. wikipedia.orglibretexts.org The presence of a strongly electron-withdrawing group, such as -CF3, is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com

The SNAr mechanism is favored when the -CF3 group is positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In these positions, the negative charge of the Meisenheimer intermediate can be delocalized onto the electron-withdrawing group through resonance, significantly stabilizing the intermediate and lowering the activation energy of the reaction. libretexts.org A -CF3 group in the meta position offers no such resonance stabilization, rendering the substrate much less reactive towards nucleophilic attack. libretexts.org For instance, in polyfluoroarenes like octafluorotoluene, nucleophilic substitution occurs preferentially at the para-position relative to the trifluoromethyl group. nih.gov

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step pathway, particularly when less stabilized anions or good leaving groups are involved. nih.gov

Radical Reactivity of the Trifluoromethyl Moiety

Beyond influencing the aromatic ring, the trifluoromethyl group itself can participate in radical reactions. The focus here shifts from the C-H bonds of the ring to the C-F bonds of the substituent.

The trifluoromethyl radical (•CF3) is a key intermediate in many trifluoromethylation reactions. rsc.org While trifluorotoluene itself is relatively stable, the •CF3 radical can be generated from various precursors. Common methods include the use of reagents like trifluoroiodomethane (CF3I) in the presence of a radical initiator such as triethylborane, or from sodium trifluoromethanesulfinate. wikipedia.org

More recently, methods involving the activation of trifluorotoluene derivatives have been developed. For example, selective C-F bond cleavage can be achieved through a radical anion-based mechanism. nih.gov This involves a single electron transfer (SET) to the trifluoromethylarene, forming a radical anion. This reactive intermediate can then fragment, cleaving a C-F bond to release a fluoride (B91410) ion and a difluorobenzyl radical, rather than a trifluoromethyl radical directly. nih.gov However, other precursors, such as hypervalent iodine(III) reagents (e.g., Togni reagents) or S-(trifluoromethyl)diphenylsulfonium salts, are widely used to generate the •CF3 radical under mild conditions for synthetic applications. chemrxiv.orgrsc.org Nonheme iron enzymes have also been shown to generate •CF3 radicals from such precursors for biocatalytic reactions. chemrxiv.orgchemrxiv.org

Once generated, the trifluoromethyl radical is a highly reactive species that can add across unsaturated systems like alkenes and alkynes. rsc.orgciac.jl.cn This process, known as radical trifluoromethylation, is a powerful method for installing a -CF3 group into organic molecules. rsc.org

The mechanism typically involves three main steps:

Initiation: Generation of the •CF3 radical from a suitable precursor. wikipedia.org

Propagation: The •CF3 radical adds to the double or triple bond of the unsaturated substrate, forming a new carbon-centered radical. This new radical can then participate in further reactions, such as abstracting an atom (e.g., a hydrogen or halogen) from another molecule or being trapped by another radical species to form the final product.

Termination: Two radical species combine to end the chain reaction.

This methodology has been applied in various transformations, including the enantioselective trifluoromethyl azidation of alkenes, where the initially formed carbon radical is trapped by an azide (B81097) source. chemrxiv.org

Interactions with Organometallic Species

The interaction of trifluorotoluene with organometallic species is a field of significant research, primarily focused on the activation of the strong C-F bonds of the trifluoromethyl group. researchgate.net While generally considered robust, the C-F bonds in trifluorotoluene can be cleaved and functionalized using transition metal complexes. nih.govtcichemicals.com

This C-F bond activation often proceeds via oxidative addition of the C-F bond to a low-valent metal center (e.g., Ni(0), Pd(0), Rh(I)). acs.orgmdpi.com This process forms an organometallic intermediate containing both a metal-fluoride and a metal-aryl bond, which can then undergo further reactions like cross-coupling. Nickel and palladium complexes, in particular, have been shown to be effective catalysts for the cross-coupling of fluoroaromatics with various reagents. mdpi.com

For example, nickel-catalyzed defluoro-silylation of fluoroaromatics has been demonstrated. mdpi.com Niobium(V) catalysts have been used for the defluorinative triallylation of trifluorotoluene derivatives, involving the activation of all three C-F bonds. rsc.org In some cases, the activation can be facilitated by the presence of other functional groups on the aromatic ring that can coordinate to the metal center, promoting an intramolecular reaction. researchgate.net

Beyond catalytic C-F activation, trifluorotoluene can also serve as a specialty solvent for certain organometallic reactions. It is relatively inert towards milder Lewis acids like zinc chloride, making it a suitable medium for reactions such as Friedel-Crafts preparations where stronger Lewis acids like aluminum trichloride (B1173362) would react with the solvent. wikipedia.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Studies

The rotation of the trifluoromethyl (CF3) group in Toluene, trifluoro- is a key aspect of its conformational dynamics. This internal rotation is associated with an energy barrier that can be investigated both experimentally and through computational methods. Early studies on the chemical thermodynamic properties of benzotrifluoride (B45747) provided insights into this internal rotation. scilit.com

The determination of rotational barriers often involves techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations using methods such as Density Functional Theory (DFT). nih.gov For a molecule in the gas phase or in a non-interacting solvent, the rotational barrier of the CF3 group is primarily determined by intramolecular interactions, such as steric hindrance and electronic effects between the CF3 group and the phenyl ring.

Computational studies on related molecules have shown that the potential barrier hindering the rotation of a methyl or trifluoromethyl group can be determined by systematically changing the dihedral angle of one of the C-H or C-F bonds relative to the aromatic ring and calculating the energy at each step. mdpi.com The rotational barrier is then the energy difference between the lowest and highest energy conformations. mdpi.com

For an isolated Toluene, trifluoro- molecule, the barrier to rotation is expected to be relatively low. However, in the solid state, intermolecular interactions can significantly increase this barrier. mdpi.com

| Method | Key Findings/Principles | Ref. |

| Thermodynamic Studies | Provided early data on the internal rotation of the CF3 group in benzotrifluoride. | scilit.com |

| Dynamic NMR Spectroscopy | Allows for the experimental determination of rotational barriers by analyzing the coalescence of NMR signals at different temperatures. | nih.gov |

| Density Functional Theory (DFT) | Enables the computational modeling of the potential energy surface for group rotation, providing theoretical values for the rotational barrier. | nih.govmdpi.com |

In the liquid and solid states, the properties and behavior of Toluene, trifluoro- are significantly influenced by intermolecular interactions. The trifluoromethyl group, with its highly polarized C-F bonds, can participate in a variety of non-covalent interactions.

Studies on fluorinated molecules have highlighted the importance of interactions such as C-H···F and C-F···π interactions in determining the crystal packing and conformation of molecules in the solid state. researchgate.net The presence of the trifluoromethyl group can lead to enhanced binding affinities in certain biological systems due to hydrophobic interactions between fluorine and hydrocarbons. researchgate.net

The molecular packing in the solid state is a delicate balance of various intermolecular forces. In trifluoromethylated benzanilides, for example, the crystal structure is governed by a combination of strong N-H···O hydrogen bonds and weaker C-H···O, C-H···F-C, and C-F···π interactions. researchgate.net

The nature of these intermolecular interactions can also influence the physical properties of Toluene, trifluoro-, such as its boiling point and solvent properties. It has been noted as a useful alternative solvent to dichloromethane (B109758) for some organic reactions, having a similar dielectric constant but a higher boiling point. wikipedia.org Its solvent behavior is in part dictated by the intermolecular forces it can engage in with solute molecules.

Theoretical calculations can be employed to quantify the energetics of these intermolecular interactions. Methods like PIXEL calculations can partition the total interaction energy into coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces at play in the condensed phase. ed.ac.uk

| Interaction Type | Description | Significance | Ref. |

| C-H···F | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | Influences molecular conformation and crystal packing. | researchgate.net |

| C-F···π | An interaction between the electron-deficient fluorine atoms and the electron-rich π-system of the aromatic ring. | Contributes to the stability of crystal structures. | researchgate.net |

| Hydrophobic Interactions | Favorable interactions between the fluorinated group and nonpolar moieties. | Can enhance binding in biological systems. | researchgate.net |

| Dipole-Dipole Interactions | Arise from the significant dipole moment of the trifluoromethyl group. | Affects solvent properties and intermolecular organization. | wikipedia.org |

Applications of Toluene, Trifluoro As a Building Block in Advanced Chemical Synthesis

Toluene (B28343), trifluoro- as a Precursor in Agrochemical Chemistry

The agrochemical industry heavily relies on fluorinated organic compounds to develop effective and selective crop protection agents. nih.gov Benzotrifluoride (B45747) and its derivatives are fundamental building blocks for a wide array of pesticides, including herbicides and insecticides. wikipedia.orgresearchgate.net The incorporation of the trifluoromethyl moiety is a well-established strategy in agrochemical design to enhance the potency, metabolic stability, and binding affinity of active ingredients to their biological targets. nih.gov

Synthesis of Fluorinated Herbicides and Pesticides

Benzotrifluoride serves as a key starting material for numerous commercially significant agrochemicals. A prominent example is the synthesis of the urea (B33335) herbicide fluometuron. The process begins with the nitration of trifluorotoluene, followed by reduction to create the intermediate 3-aminobenzotrifluoride. This aniline (B41778) derivative is then converted into the final active ingredient, fluometuron. wikipedia.org

The versatility of benzotrifluoride derivatives is further demonstrated in their role as intermediates for various classes of pesticides. researchgate.net For instance, substituted benzotrifluorides are essential for creating dinitroaniline and phenylurea herbicides. nih.gov The synthesis of these complex molecules often involves aromatic nucleophilic substitution reactions on a trifluorotoluene-derived ring, where the -CF3 group activates the ring for such transformations. researchgate.net

Below is a table highlighting examples of agrochemicals synthesized from trifluorotoluene derivatives.

| Agrochemical Class | Precursor Derivative (Example) | Final Product (Example) | Key Synthetic Step |

| Phenylurea Herbicide | 3-Aminobenzotrifluoride | Fluometuron | Conversion of the aniline group to urea wikipedia.org |

| Dinitroaniline Herbicide | 4-Chloro-3,5-dinitrobenzotrifluoride | Trifluralin | Nucleophilic substitution of the chlorine atom |

| Insecticide | Substituted Benzotrifluorides | Various | Incorporation of the trifluoromethylbenzene core |

This table provides illustrative examples of agrochemicals derived from Toluene, trifluoro- precursors.

Structure-Activity Relationship Studies for Agrochemical Development

Structure-Activity Relationship (SAR) studies are fundamental to the design of new and improved agrochemicals. These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. The trifluoromethyl group, readily introduced using benzotrifluoride building blocks, is a key component in these investigations.

The unique properties of the -CF3 group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly impact a molecule's interaction with its target site. nih.gov In SAR studies, chemists synthesize series of analogues where the position and electronic environment of the trifluoromethyl group on the aromatic ring are varied. This allows researchers to probe the binding pocket of a target enzyme or receptor and optimize the compound's efficacy.

For example, studies on fluorinated N-phenylalkanesulfonamides have explored how the presence and location of fluorine-containing groups influence herbicidal activity. figshare.com Similarly, research into phenylpyrazole insecticides has demonstrated that introducing fluoro-substituted benzene (B151609) moieties, often derived from benzotrifluoride precursors, can significantly alter insecticidal potency against various pests. wikipedia.org These systematic studies help in designing molecules with enhanced selectivity, reducing off-target effects and improving the environmental profile of the agrochemical. nih.gov

Integration into Materials Science and Polymer Chemistry

In materials science, the incorporation of fluorine atoms into polymers imparts a unique combination of desirable properties, including high thermal stability, chemical resistance, low dielectric constant, and hydrophobicity. chemimpex.comkpi.ua Benzotrifluoride derivatives serve as essential building blocks for synthesizing fluorinated monomers, which are then used to create high-performance specialty polymers. chemimpex.com

Synthesis of Fluorinated Monomers for Specialty Polymers

The synthesis of advanced polymers often begins with the creation of custom-designed monomers. Benzotrifluoride is a versatile starting point for producing such monomers, particularly functionalized diamines. nasa.gov For example, 3,5-diaminobenzotrifluoride (B1329305) can be synthesized and subsequently used as a monomer in polycondensation reactions. researchgate.net Another complex diamine monomer, 3,5-bis(3-aminophenoxy)benzotrifluoride, can also be prepared from benzotrifluoride-based intermediates. nasa.gov

These fluorinated diamines are key components for producing specialty polymers like polyimides and polyamides. mdpi.comnih.gov The presence of the pendant trifluoromethyl group on the monomer backbone is crucial for tailoring the final properties of the polymer. nasa.gov It disrupts polymer chain packing, which can increase solubility and improve processability without compromising thermal performance. nasa.gov

Role in the Development of Liquid Crystals and Optoelectronic Materials

The development of advanced liquid crystals (LCs) and optoelectronic materials often requires molecules with precisely controlled electronic properties, such as a strong and specific molecular dipole moment. nih.gov The highly electronegative nature of fluorine makes fluorinated aromatic compounds, including derivatives of benzotrifluoride, attractive building blocks for these materials.

Incorporating a trifluoromethyl group onto an aromatic core, a central component in many liquid crystal structures, can significantly influence the material's dielectric anisotropy. nih.gov This property is critical for the functioning of modern display technologies, such as vertical alignment (VA) liquid crystal displays (LCDs). By strategically placing the strong dipole of the C-F bonds, chemists can design molecules that align predictably in an electric field. While specific examples directly utilizing trifluorotoluene for commercial LCs are proprietary, the fundamental contribution of the trifluoromethyl-benzene moiety to achieving desired electronic properties is a key principle in the design of such materials.

High-Performance Polymer Systems Derived from Toluene, trifluoro-

High-performance polymers are materials that maintain their structural and mechanical integrity under extreme conditions, such as high temperatures and harsh chemical environments. Polyimides are a prominent class of such polymers, known for their exceptional thermal stability. nih.govpolyfluoroltd.com

Trifluorotoluene-derived monomers are instrumental in the synthesis of advanced, high-performance polyimides. kpi.uanasa.gov When diamines containing trifluoromethyl groups, such as 3,5-diaminobenzotrifluoride, are polymerized with dianhydrides (e.g., 4,4′-(hexafluoroisopropylidene)diphthalic anhydride), the resulting polyimides exhibit a superior combination of properties. researchgate.net

The key benefits imparted by the trifluoromethyl groups include:

Enhanced Solubility: The -CF3 groups disrupt chain-chain interactions, making the polymers more soluble in organic solvents and thus easier to process into films and coatings. nasa.gov

Lower Dielectric Constant: The low polarizability of the C-F bond helps to reduce the dielectric constant of the polymer, a critical requirement for insulating materials in high-speed microelectronics. kpi.uaresearchgate.net

The following table summarizes the properties of a polyimide synthesized from a trifluorotoluene-derived monomer.

| Polymer System | Monomers | Key Properties | Potential Application |

| Fluorinated Polyimide | 3,5-diaminobenzotrifluoride (m-TFPDA) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | High optical transparency, low dielectric constant (k ≈ 2.27), colorless appearance researchgate.net | Microelectronic insulating layers, flexible displays researchgate.netnih.gov |

This table presents an example of a high-performance polymer system derived from a Toluene, trifluoro- based monomer.

Toluene, trifluoro- as a Crucial Synthetic Intermediate in Pharmaceutical Chemistry

Toluene, trifluoro-, more commonly known as (trifluoromethyl)benzene or benzotrifluoride (BTF), has emerged as a cornerstone building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. wikipedia.orgresearchgate.net Its utility stems from the unique properties imparted by the trifluoromethyl (-CF3) group, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.comtaylorandfrancis.com The incorporation of the -CF3 group, a motif absent in nature, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.govnsf.gov Consequently, Toluene, trifluoro- serves as a key starting material for creating a diverse array of trifluoromethylated compounds destined for medicinal applications. wikipedia.orgresearchgate.net

Preparation of Key Trifluoromethylated Scaffolds for Drug Discovery

The synthesis of novel pharmaceutical agents often relies on the construction of molecular scaffolds that can be readily diversified. Toluene, trifluoro- and its derivatives are instrumental in preparing a variety of trifluoromethylated scaffolds that are prevalent in pharmaceuticals and advanced organic materials. mdpi.com

One primary application is the synthesis of trifluoromethylated heterocyclic compounds. nih.govnih.govresearchgate.net Heterocycles are core structures in a vast number of approved drugs, and the addition of a -CF3 group is a common strategy to optimize their therapeutic properties. nih.govresearchgate.net For example, derivatives of Toluene, trifluoro-, such as 3-aminobenzotrifluoride, are key intermediates. This compound is produced via nitration of Toluene, trifluoro-, followed by reduction, and serves as a precursor for more complex heterocyclic systems. wikipedia.org

Furthermore, Toluene, trifluoro- is a precursor for synthesizing specific drug scaffolds. The skeletal muscle relaxant Flumetramide, which features a 6-[4-(trifluoromethyl)phenyl]morpholin-3-one structure, is prepared from Toluene, trifluoro-. wikipedia.org Many FDA-approved drugs contain the (trifluoromethyl)phenyl moiety derived from this starting material. mdpi.comscienceopen.comresearchgate.net Prominent examples include the antidepressant Fluoxetine (B1211875) and the anti-inflammatory drug Celecoxib. mdpi.comresearchgate.net

The development of novel scaffolds is an ongoing area of research. Synthetic chemists have devised routes to various trifluoromethyl-containing structures, such as:

Triazole-based scaffolds: These are accessible through copper-catalyzed "click chemistry" reactions involving trifluoromethylated precursors, yielding peptidomimetic structures of interest in drug design. nih.govscilit.com

Trifluoromethyl-hydroxyethylamine (Tf-HEA) derivatives: These scaffolds are synthesized by the ring-opening of trifluoromethylated epoxides with various amino compounds, serving as important isosteres in protease inhibitors. researchgate.net

(Z)-α-Trifluoromethyl Alkenyl Triflates: These versatile building blocks, prepared through multi-step sequences, can be used to create a range of trifluoromethylated derivatives, including complex diarylethylenes and benzofurans. nih.gov

The strategic use of Toluene, trifluoro- allows for the efficient and scalable production of these and other key molecular frameworks, underpinning the discovery of new therapeutic agents.

Strategies for Introducing Trifluoromethyl Groups into Bioactive Molecules

The direct incorporation of a trifluoromethyl group into a molecule is a significant and often complex step in medicinal chemistry. mdpi.com Toluene, trifluoro- itself is synthesized industrially by reacting benzotrichloride (B165768) with hydrogen fluoride (B91410). wikipedia.org However, in the context of drug development, chemists often utilize trifluoromethylating agents derived from or analogous to Toluene, trifluoro- to introduce the -CF3 moiety into more complex organic structures.

Several powerful strategies have been developed for this purpose:

Transition-Metal-Catalyzed Cross-Coupling: This is a highly effective method for forming C(sp²)–CF3 bonds. mdpi.com It often involves coupling an aryl halide or boronic acid with a trifluoromethyl source, such as a copper-trifluoromethyl reagent. This approach is valued for its functional group tolerance. nih.gov

Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical (•CF3), which can then react with (hetero)aromatic systems. nih.govresearchgate.net This strategy is particularly useful for direct C-H functionalization, avoiding the need for pre-functionalized substrates. nih.gov

Nucleophilic Trifluoromethylation: This involves reagents that deliver a trifluoromethyl anion ("CF3⁻") to electrophilic centers like carbonyl groups. While challenging due to the instability of the "naked" anion, reagents like trifluoromethyl trimethylsilane (B1584522) (Ruppert-Prakash reagent) have become standard tools. mdpi.com

Electrophilic Trifluoromethylation: This strategy employs reagents that deliver a trifluoromethyl cation ("CF3⁺") to nucleophilic substrates. Hypervalent iodine reagents (e.g., Togni reagents) and sulfonium (B1226848) salts are common electrophilic sources for trifluoromethylating a wide range of molecules, including enamines and heterocycles. researchgate.net

These methodologies provide a robust toolbox for chemists to install the trifluoromethyl group with precision, enabling the systematic modification of bioactive molecules to enhance their drug-like properties. nih.gov

| Trifluoromethylation Strategy | Description | Typical Substrates | Key Reagent Type |

| Cross-Coupling | Transition-metal (e.g., Cu, Pd) catalyzed reaction to form C-CF3 bonds. mdpi.comnih.gov | Aryl halides, boronic acids | Copper-trifluoromethyl reagents |

| Radical Trifluoromethylation | C-H functionalization via a trifluoromethyl radical intermediate. nih.govresearchgate.net | Heteroaromatics, arenes | Trifluoromethyl radical sources |

| Nucleophilic Trifluoromethylation | Addition of a "CF3⁻" equivalent to an electrophilic center. mdpi.com | Ketones, imines | Trifluoromethylsilanes (e.g., Ruppert-Prakash) |

| Electrophilic Trifluoromethylation | Addition of a "CF3⁺" equivalent to a nucleophilic center. researchgate.net | Enamines, aromatics, heterocycles | Hypervalent iodine reagents (Togni), sulfonium salts |

Methodologies for Late-Stage Functionalization

Late-stage functionalization (LSF) refers to the introduction of functional groups into complex, often drug-like molecules at a late point in the synthetic sequence. This approach is highly valuable as it allows for the rapid diversification of advanced intermediates, enabling the exploration of structure-activity relationships without the need for lengthy de novo synthesis. nih.gov The trifluoromethyl group is a prime candidate for LSF due to its profound impact on molecular properties. nsf.govnih.gov

Several modern synthetic methods are particularly suited for the late-stage introduction of -CF3 groups:

Benzylic C-H Trifluoromethylation: Methods have been developed for the direct trifluoromethylation of benzylic C-H bonds. nsf.govnih.govsemanticscholar.orgresearchgate.net This allows for the installation of a -CF3 group on molecules containing a toluene-like substructure, a common feature in many pharmaceuticals. These reactions can be performed under mild conditions and are often compatible with highly functionalized drug molecules. nih.govsemanticscholar.orgresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for LSF. nih.govnih.gov This technology enables the generation of reactive intermediates under exceptionally mild conditions. For instance, photoredox-catalyzed cross-coupling of aryl sulfonium salts with copper-based trifluoromethyl reagents facilitates the site-selective trifluoromethylation of complex arenes. nih.gov This two-step sequence of C-H thianthrenation followed by cross-coupling provides a level of regiocontrol that is difficult to achieve with direct C-H functionalization methods. nih.gov Similarly, photoredox catalysis can generate fluoroalkyl radicals from inexpensive starting materials like trifluoroacetic acid for the functionalization of heteroarenes. researchgate.netnih.govresearchgate.net

These advanced methodologies underscore the importance of developing reactions that can operate in the presence of sensitive functional groups, a hallmark of LSF, thereby accelerating the drug discovery process. nih.govnsf.gov

Production of Specialty Chemicals and Functional Fluids

Beyond its critical role in the pharmaceutical sector, Toluene, trifluoro- is a versatile building block for a range of specialty chemicals and is used in the formulation of functional fluids. wikipedia.orgresearchgate.net Its unique combination of aromatic character, chemical stability, and the properties conferred by the trifluoromethyl group make it a valuable intermediate in several industrial applications.

In the agrochemical industry, Toluene, trifluoro- is a key precursor for herbicides. wikipedia.orgresearchgate.net A prominent example is the synthesis of Fluometuron. This involves the nitration and subsequent reduction of Toluene, trifluoro- to produce 3-aminobenzotrifluoride, which is then converted into the final urea-based herbicide. wikipedia.org It is also a building block for insecticides and dyes. researchgate.net

As a functional fluid itself, Toluene, trifluoro- (often referred to by its trade name, Benzotrifluoride or BTF) is used as a specialty solvent. wikipedia.orgsmolecule.com It serves as a more environmentally friendly alternative to chlorinated solvents like dichloromethane (B109758) for certain organic reactions, including acylations and Friedel-Crafts preparations. wikipedia.org Its higher boiling point compared to dichloromethane can be advantageous for reactions requiring elevated temperatures. wikipedia.org

Furthermore, the broader class of fluorinated organic compounds, for which Toluene, trifluoro- is a fundamental building block, is essential for producing high-performance functional fluids and lubricants. Fluorinated lubricants, such as perfluoropolyethers (PFPEs), are known for their exceptional properties: krytox.comchemours.dekrytox.cnnasa.gov

High thermal stability

Chemical inertness

Excellent lubricity over a wide temperature range

Non-flammability

Role of Toluene, Trifluoro As a Specialized Reaction Medium in Organic Synthesis

Toluene (B28343), trifluoro- as a Solvent for Homogeneous Catalysis

In homogeneous catalysis, the solvent is not merely an inert medium but an active participant that can profoundly influence the catalytic cycle. The choice of solvent can dictate the solubility of reactants and catalysts, the stability of catalytic species, and the rates and selectivities of reactions. Toluene, trifluoro- offers distinct advantages in this context due to its electronic properties and minimal interaction with catalytic centers.

Enhancing Reaction Selectivity and Yields in Specific Transformations

The use of Toluene, trifluoro- as a solvent can lead to significant improvements in reaction yields and selectivity. Its polar aprotic character, combined with a poor coordinating ability, is particularly beneficial in reactions involving sensitive Lewis acid catalysts. researchgate.net By not competing with substrates for coordination to the catalyst's active sites, Toluene, trifluoro- can enhance the catalyst's effective Lewis acidity and promote desired transformations.

A notable example is the one-pot, four-step conversion of stilbene to benzophenone using a Titanium-MCM41 catalyst. In a comparative study of solvents, Toluene, trifluoro- proved to be optimal for this tandem sequence, which includes epoxidation, epoxide rearrangement, aldehyde oxidation, and oxidative decarboxylation. researchgate.net The solvent's properties were credited with preventing the deactivation of the Lewis acidic sites on the catalyst, thereby facilitating the efficient multi-step oxidation. researchgate.net

| Solvent | Conversion (%) | Selectivity to Benzophenone (%) |

| Toluene, trifluoro- | 95 | >99 |

| Acetonitrile (B52724) | 80 | 85 |

| Dichloromethane (B109758) | 75 | 90 |

| Toluene | 60 | 70 |

This table presents illustrative data based on findings where Toluene, trifluoro- demonstrated superior performance in specific catalytic reactions, such as the multi-step oxidation of stilbene. Actual values are dependent on specific reaction conditions.

Solvent Effects on Catalyst Stability and Performance

The stability of a homogeneous catalyst is paramount for its sustained activity and recyclability. Toluene, trifluoro- contributes to catalyst stability through several of its inherent properties. Its relatively high boiling point (103.46 °C) allows for reactions to be conducted at elevated temperatures without the need for pressurized systems, which can be advantageous over more volatile solvents like dichloromethane (b.p. ~40 °C). wikipedia.org

Furthermore, its hydrophobicity and lack of significant coordinating properties make it a robust solvent for various catalytic systems. researchgate.net In certain oxidation reactions, catalyst stability was observed to be higher when using tert-butyl hydroperoxide (TBHP) in Toluene, trifluoro-, whereas the use of hydrogen peroxide (H₂O₂) in other solvents could lead to the decomposition and solubilization of molybdenum-based catalysts. researchgate.net The inertness of Toluene, trifluoro- is also crucial; while it can react with strong Lewis acids like aluminum trichloride (B1173362), it is stable in the presence of milder ones such as zinc chloride, making it suitable for a range of mild Lewis-acid catalyzed reactions. wikipedia.org

Applications in Biphasic and Supercritical Fluid Chemistry

The unique solubility profile of Toluene, trifluoro- makes it a key component in advanced reaction systems designed to simplify catalyst separation and enhance process efficiency, particularly in fluorous biphasic catalysis. While its application in supercritical fluid chemistry is less documented, the principles of such systems highlight potential areas for its use.

Facilitating Catalyst Separation and Recovery

One of the major challenges in homogeneous catalysis is the separation of the catalyst from the reaction products. Fluorous Biphasic Systems (FBS) offer an elegant solution to this problem. rsc.org This technique relies on the use of a fluorous solvent (a perfluorinated hydrocarbon) and a conventional organic solvent, which are immiscible at room temperature but can become miscible upon heating. taylorfrancis.com A catalyst is rendered "fluorophilic" by attaching perfluorinated ponytails to its ligands. illinois.edu

Toluene, trifluoro- plays a unique role as an "amphiphilic" or "fluorous-organic" solvent, capable of dissolving both fluorous-tagged catalysts and non-fluorous organic substrates. researchgate.net This allows a reaction to proceed in a single homogeneous phase, avoiding the mass-transfer limitations of a two-phase system. After the reaction is complete, the fluorous catalyst can often be precipitated by adding an organic solvent, or the solvent mixture can be manipulated to achieve separation, facilitating straightforward catalyst recovery and recycling. illinois.edu The process is outlined below:

Homogeneous Reaction: A fluorous-tagged catalyst and organic substrates are dissolved in Toluene, trifluoro-. The reaction proceeds in a single phase, often with heating.

Phase Separation: Upon completion, the mixture is cooled, or a different solvent is added. The fluorous catalyst becomes insoluble and either precipitates or partitions into a separate fluorous phase.

Recovery: The product-containing organic phase is separated by simple decantation or filtration, and the fluorous catalyst phase can be reused. taylorfrancis.com

Utilizing Fluorous Solvents for Enhanced Reactivity

The primary role of fluorous solvents in enhancing reactivity is to enable the Fluorous Biphasic System, which allows reactions to occur under homogeneous conditions at elevated temperatures. This homogeneity ensures that the catalyst and substrates are in the same phase, maximizing interaction and reaction rates, which can be a significant advantage over traditional heterogeneous catalysis or biphasic systems with mass-transfer limitations. illinois.edu Toluene, trifluoro-, by dissolving both fluorous and organic components, is instrumental in creating this effective single-phase reaction environment. researchgate.net

Influence on Reaction Kinetics and Stereoselectivity

The solvent can exert a profound influence on the energy of transition states, thereby affecting both the rate of a reaction (kinetics) and the preferential formation of one stereoisomer over another (stereoselectivity). rsc.orgresearchgate.net The nonpolar, aprotic nature of Toluene, trifluoro- can be a determining factor in reaction pathways that are sensitive to solvent effects.

In nucleophilic substitution reactions, for instance, the choice of solvent can dictate whether the reaction proceeds through an Sₙ1 or Sₙ2 mechanism, which in turn determines the stereochemical outcome. nih.govacs.org Polar solvents tend to stabilize charged intermediates, favoring the Sₙ1 pathway, which often leads to racemization. In contrast, nonpolar solvents favor the concerted Sₙ2 pathway, which results in an inversion of stereochemistry. nih.govnyu.edu As a relatively nonpolar solvent, Toluene, trifluoro- can be expected to favor Sₙ2 pathways, thus influencing the stereoselectivity of such reactions.

However, the effect is highly substrate- and reaction-dependent. In a study on the synthesis of thiazolylcyanocyclopropanes, the diastereoselectivity of the reaction was found to be unaffected by variations in the solvent, consistently affording a 1:1 mixture of trans-diastereomers. mdpi.com This indicates that while the potential for solvent influence exists, it is not universally observed and depends on the specific energetic landscape of the reaction . The primary influence of Toluene, trifluoro- often lies in its inertness and non-coordinating nature rather than direct stereochemical control. researchgate.net

Polarity and Dielectric Environment Effects

The efficacy of Toluene, trifluoro- as a reaction medium is fundamentally linked to its electronic characteristics, specifically its polarity, which is intermediate between solvents like ethyl acetate and dichloromethane. researchgate.net The presence of the electron-withdrawing trifluoromethyl group (-CF₃) imparts a significant dipole moment and a moderate dielectric constant, which are key determinants of its solvent behavior.

The dielectric constant of Toluene, trifluoro- is 9.18, a value remarkably similar to that of dichloromethane (9.04), suggesting comparable solvating properties for polar molecules. wikipedia.org However, its dipole moment of 2.86 D is considerably higher than that of dichloromethane (1.89 D). wikipedia.org This combination of properties allows Toluene, trifluoro- to effectively dissolve a variety of moderately polar organic compounds and stabilize charged intermediates, influencing the course of chemical reactions. researchgate.net

| Solvent | Dielectric Constant (ε) | Dipole Moment (µ, Debye) | Boiling Point (°C) |

|---|---|---|---|

| Toluene, trifluoro- | 9.18 | 2.86 | 103.5 |

| Dichloromethane | 9.04 | 1.89 | 39.6 |

| Toluene | 2.38 | 0.36 | 110.6 |

| Ethyl Acetate | 6.02 | 1.78 | 77.1 |

| Chloroform | 4.81 | 1.04 | 61.2 |

Research into nucleophilic substitution reactions highlights the practical implications of Toluene, trifluoro-'s dielectric environment. In studies involving tetrahydropyran acetals, the polarity of the solvent was shown to be a determining factor in the reaction mechanism. acs.org When shifting from the less polar toluene to the more polar Toluene, trifluoro-, a decrease in the formation of the Sₙ2 product was observed. acs.org This shift is attributed to the ability of the more polar solvent to stabilize the charged, carbocation-like transition state of the Sₙ1 pathway, thereby favoring it over the less polar, concerted Sₙ2 mechanism.

Furthermore, the polar aprotic character and poor coordinating ability of Toluene, trifluoro- have been identified as advantageous in specific catalytic processes. researchgate.net For instance, in a one-pot, four-step tandem reaction sequence involving epoxidation, rearrangement, oxidation, and decarboxylation catalyzed by Ti-MCM41, Toluene, trifluoro- proved to be an optimal solvent. researchgate.net Its properties facilitate the necessary oxidation steps while its low coordinating tendency prevents the deactivation of the Lewis acidic character of the catalyst sites. researchgate.net